4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride
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Overview
Description
4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2S·HCl. It is a derivative of benzenesulfonamide and contains a piperidine ring.
Scientific Research Applications
4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and dyes.
Safety and Hazards
The safety information available indicates that 4-chloro-N-piperidin-4-ylbenzenesulfonamide hydrochloride is potentially hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to prevent exposure and instructions for handling in case of exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and piperidine.
Reaction: The piperidine is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 4-chloro-N-(piperidin-4-yl)benzenesulfonamide.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-substituted benzenesulfonamides.
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonamide group.
Mechanism of Action
The mechanism of action of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide
- 4-cyano-N-(piperidin-4-yl)benzene-1-sulfonamide
- 1-(piperidin-4-ylcarbonyl)piperidine hydrochloride
Uniqueness
4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern and the presence of both a sulfonamide group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-chloro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQUGKJCWLJWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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